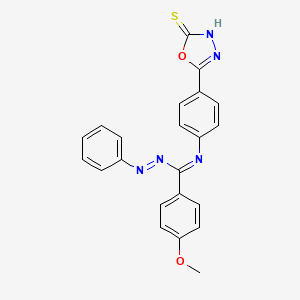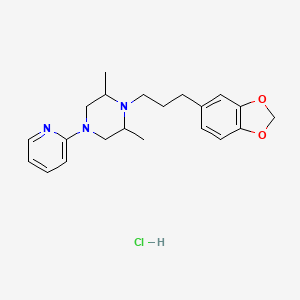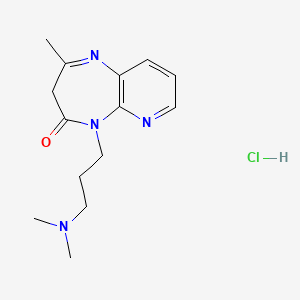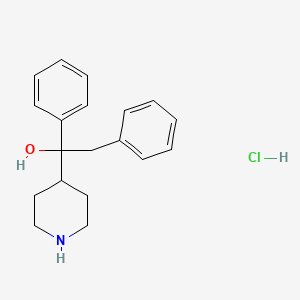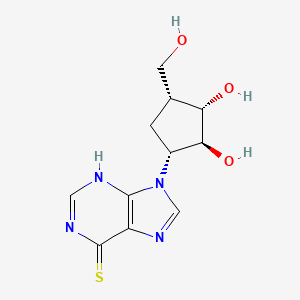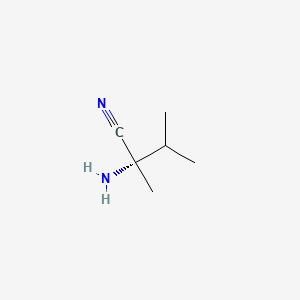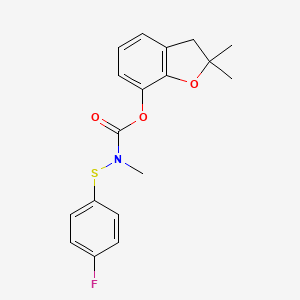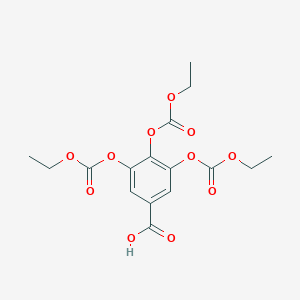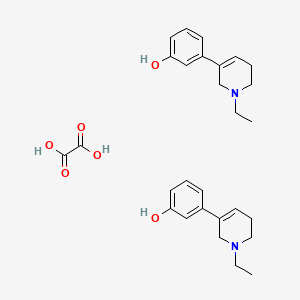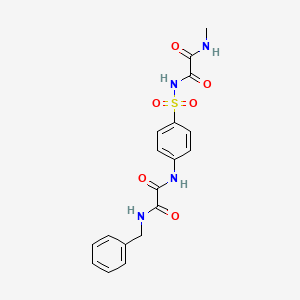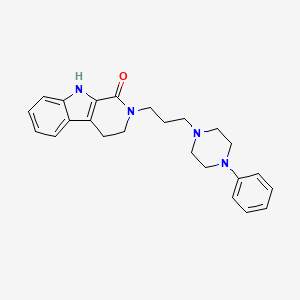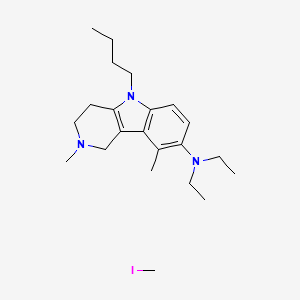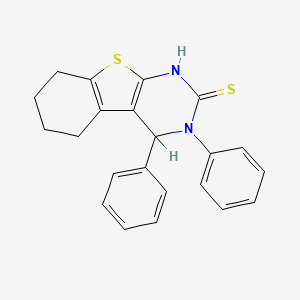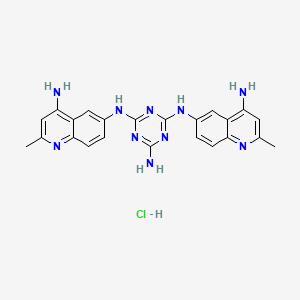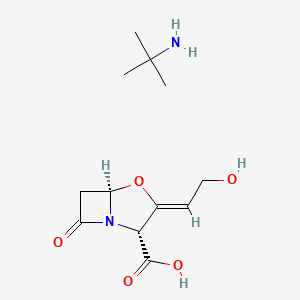
Einecs 266-104-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound has a molecular structure that includes a hydroxyethylidene group and an oxo-oxa ring, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 266-104-5 involves multiple steps, including the formation of the oxo-oxa ring and the introduction of the hydroxyethylidene group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
Einecs 266-104-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Einecs 266-104-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Einecs 266-104-5 exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethylidene group plays a crucial role in binding to enzymes or receptors, influencing various biochemical processes. The oxo-oxa ring structure also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Einecs 203-622-2: Cyclohexyl bromide
Einecs 203-154-9: 4-Bromoacetanilide
Einecs 202-293-2: Phenyl benzoate
Uniqueness
Einecs 266-104-5 stands out due to its unique combination of a hydroxyethylidene group and an oxo-oxa ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
66069-34-9 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C8H9NO5.C4H11N/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;1-4(2,3)5/h1,6-7,10H,2-3H2,(H,12,13);5H2,1-3H3/b4-1-;/t6-,7-;/m1./s1 |
InChI Key |
ODDOAHLLFSACIM-JSYANWSFSA-N |
Isomeric SMILES |
CC(C)(C)N.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O |
Canonical SMILES |
CC(C)(C)N.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


